Heteroclitin I
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Overview
Description
Heteroclitin I is a naturally occurring compound isolated from the stems of the plant Kadsura heteroclita. It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-HIV activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heteroclitin I involves several steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial Production Methods
The extraction process involves the use of organic solvents to isolate the compound from the plant material, followed by purification techniques such as chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Heteroclitin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of dibenzocyclooctadiene lignans.
Biology: Investigated for its anti-HIV activity, showing moderate efficacy in inhibiting the virus.
Medicine: Potential therapeutic agent for treating viral infections and other diseases.
Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
Heteroclitin I exerts its effects through various molecular targets and pathways. Its anti-HIV activity is believed to involve the inhibition of viral replication by interfering with the viral enzymes and proteins necessary for the virus to replicate. The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with the viral reverse transcriptase and integrase enzymes .
Comparison with Similar Compounds
Heteroclitin I is part of a family of dibenzocyclooctadiene lignans, which includes similar compounds such as:
Heteroclitin J: Another lignan isolated from Kadsura heteroclita with similar anti-HIV activity.
Heteroclitin D: Known for its blood tonic activity and potential therapeutic applications.
Interiorin C: Another lignan with bioactive properties, including anti-HIV and anti-tumor activities.
This compound is unique due to its specific structural features and the particular biological activities it exhibits, making it a valuable compound for further research and potential therapeutic development .
Properties
Molecular Formula |
C22H24O7 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(1S,12R,13R,14R,16R)-18,19-dimethoxy-13,14-dimethyl-3,6,8,22-tetraoxahexacyclo[9.9.1.112,16.01,16.04,21.05,9]docosa-4(21),5(9),10,18-tetraen-20-one |
InChI |
InChI=1S/C22H24O7/c1-10-6-21-7-14(24-3)18(25-4)20(23)22(21)8-26-19-15(22)12(16(29-21)11(10)2)5-13-17(19)28-9-27-13/h5,10-11,16H,6-9H2,1-4H3/t10-,11-,16-,21-,22+/m1/s1 |
InChI Key |
YBZBRFFDTNHGNZ-ZMLJUPKUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]23CC(=C(C(=O)[C@@]24COC5=C4C(=CC6=C5OCO6)[C@@H]([C@@H]1C)O3)OC)OC |
Canonical SMILES |
CC1CC23CC(=C(C(=O)C24COC5=C4C(=CC6=C5OCO6)C(C1C)O3)OC)OC |
Origin of Product |
United States |
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